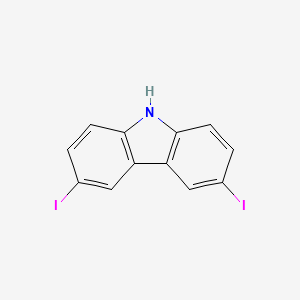

3,6-diiodo-9H-carbazole

Description

Structure

2D Structure

Propriétés

IUPAC Name |

3,6-diiodo-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7I2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECAOKZHORDWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C3=C(N2)C=CC(=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389437 | |

| Record name | 3,6-Diiodo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57103-02-3 | |

| Record name | 3,6-Diiodo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Diiodo-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Carbazole Derivatives in Functional Materials Science

Carbazole (B46965), a tricyclic aromatic heterocycle first isolated from coal tar, has been a subject of scientific curiosity for over a century. wikipedia.org Initially, its chemistry was explored for the development of dyes and pigments. wikipedia.org However, the evolution of materials science, particularly in the mid-20th century with the discovery of organic photoconductors, marked a turning point for carbazole derivatives. Poly(N-vinylcarbazole) (PVK) became a benchmark material in xerography due to its excellent hole-transporting properties.

The journey of carbazole-based materials has since been one of continuous innovation. Researchers soon realized that the carbazole core could be chemically modified at several positions (notably the 3, 6, and 9 positions) to fine-tune its properties. mdpi.commdpi.com This led to an explosion of research into new carbazole derivatives for a range of applications. In the last few decades, the focus has shifted significantly towards organic electronics. Carbazole derivatives have become integral components in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Thin-Film Transistors (OTFTs). mdpi.comub.edu Their popularity stems from their high thermal stability, excellent charge-transport capabilities, and the relative ease with which their electronic and optical properties can be tailored through synthetic modification. mdpi.comresearchgate.net The development of these functional materials has often involved creating donor-acceptor architectures to control the flow of charge, and carbazole has proven to be an exceptional electron-donating unit for this purpose. nih.gov

Strategic Role of Halogenation, Specifically Diiodination at the 3,6 Positions, in Directing Reactivity and Electronic Characteristics of the Carbazole Core

The introduction of halogen atoms onto the carbazole (B46965) framework is a key strategy for creating versatile synthetic intermediates. Halogenation, particularly at the electron-rich 3 and 6 positions, transforms the carbazole into a valuable building block for constructing more complex, π-conjugated systems through various cross-coupling reactions. nih.govub.edu

Diiodination at these specific positions to form 3,6-Diiodo-9H-carbazole is particularly advantageous. The carbon-iodine (C-I) bond is weaker than carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds, making the iodo-substituted carbazole more reactive in metal-catalyzed cross-coupling reactions like Suzuki, Heck, and Ullmann condensations. lew.ro This enhanced reactivity allows for the efficient synthesis of a wide range of derivatives, including conjugated polymers and dendritic molecules. lew.roresearchgate.net For instance, this compound can undergo self-condensation via an Ullmann coupling reaction to form branched polycarbazoles, which are materials with interesting optoelectronic properties. lew.ro

Beyond enhancing reactivity, the iodine atoms also significantly influence the electronic characteristics of the carbazole core. The presence of these heavy atoms can alter the photophysical properties of the molecule. cymitquimica.com X-ray crystallographic analysis of this compound reveals that the tricyclic aromatic ring system is essentially planar, a crucial feature for effective π-orbital overlap and charge transport. iucr.org However, the iodine atoms themselves are positioned slightly out of this plane, which can influence intermolecular interactions and the material's solid-state packing.

Table 1: Crystallographic Data for this compound

| Crystal Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.8823 |

| b (Å) | 7.8835 |

| c (Å) | 24.835 |

| Volume (ų) | 2326.4 |

| Z | 8 |

| C-I Bond Lengths (Å) | 2.096 - 2.104 |

Data sourced from crystallographic studies. researchgate.net

Overview of Key Research Avenues for 3,6 Diiodo 9h Carbazole in Modern Chemistry

Classical and Modified Iodination Protocols of 9H-Carbazole

The introduction of iodine atoms onto the carbazole core is most effectively achieved through electrophilic aromatic substitution, targeting the electron-rich 3 and 6 positions.

The classical and most widely cited method for synthesizing this compound is the direct iodination of carbazole, often referred to as the Tucker iodination. lew.roscispace.comktu.eduencyclopedia.pubresearchgate.net This reaction employs a combination of potassium iodide (KI) and an oxidizing agent, typically potassium iodate (B108269) (KIO₃), within an acidic medium like glacial acetic acid. scispace.comsci-hub.red

The mechanism proceeds through the in situ generation of an electrophilic iodonium (B1229267) species (I⁺). In the acidic environment, iodate (IO₃⁻) oxidizes iodide (I⁻) to form molecular iodine (I₂), which is then further activated to create the potent electrophile that attacks the carbazole ring. Due to the activating nature of the nitrogen atom, electrophilic substitution occurs preferentially at the C3 and C6 positions, which are para to the nitrogen. The reaction is typically carried out by dissolving 9H-carbazole in hot acetic acid, followed by the sequential addition of potassium iodide and potassium iodate. scispace.comub.eduub.edu

Alternative iodinating systems have also been explored, including the use of N-iodosuccinimide (NIS), which can also serve as a source for electrophilic iodine. google.comresearchgate.net Another approach involves using iodine monochloride (ICl) in conjunction with reagents like silver trifluoroacetate (B77799) (CF₃COOAg) to generate an electrophilic iodine species capable of iodinating carbazole. researchgate.net More recently, copper-catalyzed methods using Barluenga's reagent (IPy₂BF₄) have been developed to generate soft electrophilic halonium species for the iodination of carbazoles. acs.orgacs.org

The efficiency and yield of the di-iodination reaction are highly dependent on the optimization of several key parameters.

Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent, to ensure sufficient reaction kinetics. scispace.comub.eduub.edu Temperatures in the range of 60–80°C are common, providing a balance between reaction speed and the minimization of side-product formation.

Solvent Systems: Glacial acetic acid is the most prevalent solvent for this transformation, as it effectively dissolves the reactants and facilitates the generation of the iodonium ion. scispace.comsci-hub.redub.edu Other solvents like ethanol (B145695) have also been used in conjunction with reagents such as sodium periodate (B1199274) and sulfuric acid. lookchem.com

Stoichiometry: The molar ratio of the iodinating reagents to the carbazole substrate is crucial for achieving di-substitution while avoiding under- or over-iodination. Typically, a slight excess of both potassium iodide and potassium iodate is used to drive the reaction to completion. scispace.comub.edu For instance, a reported procedure uses approximately 1.3 equivalents of KI and 1.5 equivalents of KIO₃ relative to 9H-carbazole. scispace.com

The following table summarizes various reported conditions for the synthesis of this compound.

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| 9H-Carbazole | KI, KIO₃ | Acetic Acid | Reflux | 96% | scispace.com |

| 9H-Carbazole | KI, KIO₃ | Acetic Acid | Reflux | 99.6% | chula.ac.th |

| 9,9′-Diethyl-9H,9′H-3,3′-bicarbazole | KI, KIO₃ | Acetic Acid | Reflux | Not specified | ub.edu |

| 9H-Carbazole | KI, KIO₃ | Acetic Acid | Reflux | Not specified | ub.edu |

Synthesis of N-Functionalized 3,6-Diiodocarbazole Derivatives

The nitrogen atom of this compound is a key site for derivatization, allowing for the introduction of various functional groups that can modulate the compound's electronic and physical properties.

N-alkylation is a common strategy to improve solubility and modify the electronic characteristics of the carbazole core. This is typically achieved via a nucleophilic substitution reaction where the deprotonated carbazole nitrogen attacks an alkyl halide. The reaction is carried out in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). sci-hub.red

For example, 9-hexyl-3,6-diiodocarbazole has been synthesized by reacting this compound with 1-bromohexane (B126081) using KOH in DMSO. sci-hub.red Similarly, N-ethylation can be accomplished using reagents like diethyl sulfate (B86663) in the presence of sodium hydroxide. orgsyn.org More advanced methods include scandium(III)-catalyzed N-alkylation using alcohols as the alkylating agents. sorbonne-universite.fr

N-acylation introduces an acyl group to the carbazole nitrogen, which can influence the molecule's conformation and electronic properties. The synthesis of 9-acetyl-3,6-diiodocarbazole (B1356618) is a representative example. This transformation can be achieved by reacting this compound with acetic anhydride. chula.ac.th The reaction is often catalyzed by a Lewis acid, such as boron trifluoride diethyl etherate, and is typically run at reflux for a short period to yield the N-acylated product in high yield. chula.ac.th This derivative serves as a precursor for further synthetic manipulations. google.com

The introduction of a vinyl group at the nitrogen position yields N-vinylcarbazole derivatives, which are important monomers for producing photoconductive polymers. One synthetic route to 3,6-diiodo-N-vinylcarbazole involves the use of a dihalogenated intermediate. lew.ro This multi-step process begins with the reaction of this compound with ethylene (B1197577) oxide to form the corresponding β-hydroxyethyl derivative. The hydroxyl group is then converted to a chlorine atom, creating β-chloro-N-ethyl-3,6-diiodocarbazole. Finally, dehydrochlorination of this intermediate using a base like KOH yields the desired 3,6-diiodo-N-vinylcarbazole. lew.ro An alternative one-pot approach for vinylation involves the reaction with 1,2-dibromoethane (B42909) in the presence of a strong base, proceeding through an alkylation-elimination sequence. mdpi.comresearchgate.net

The table below outlines examples of N-functionalization of this compound.

| Derivative | Functional Group | Reagents | Solvent | Reference |

| 9-Hexyl-3,6-diiodocarbazole | Hexyl | 1-Bromohexane, KOH | DMSO | sci-hub.red |

| 9-Acetyl-3,6-diiodocarbazole | Acetyl | Acetic Anhydride, BF₃·OEt₂ | Acetic Anhydride | chula.ac.th |

| 3,6-Diiodo-N-vinylcarbazole | Vinyl | Ethylene oxide, then dehydrochlorination | Not specified | lew.ro |

Transition Metal-Catalyzed Carbon-Carbon Bond Formation

Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient and selective methods for the construction of carbon-carbon bonds. researchgate.net For this compound, palladium- and copper-based catalytic systems are particularly significant, facilitating a range of coupling reactions that lead to the creation of complex and extended π-conjugated systems. researchgate.netrsc.org

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The versatility and functional group tolerance of these reactions make them ideal for the derivatization of this compound.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide. mdpi.comnih.gov This reaction is widely employed to introduce aryl and heteroaryl substituents onto the 3,6-positions of the carbazole nucleus, starting from this compound. This method is instrumental in synthesizing host materials for phosphorescent organic light-emitting diodes (OLEDs) and other electronic materials. mdpi.com For instance, the coupling of 3,6-diiodo-9-phenylcarbazoles with various arylboronic acids or their esters has been used to create a range of carbazole derivatives with tailored electronic properties. mdpi.com

The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand, and a base to activate the organoboron species. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 3,6-Dihalocarbazole Derivatives

| Carbazole Derivative | Coupling Partner | Catalyst System | Base | Solvent | Product Application |

| 3,6-Dibromo-9-(4-bromophenyl)carbazole | 4-Biphenylboronic acid | Not specified | Not specified | Not specified | Host material for OLEDs mdpi.com |

| 3,6-Dibromo-4,5-dimethylpyridazine | (9-Phenylcarbazol-3-yl)boronic acid | Not specified | Not specified | Not specified | Host material for OLEDs mdpi.com |

| 3,4-Dibromo-2,5-dimethylthiophene | 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | Not specified | Not specified | Not specified | Host material for OLEDs mdpi.com |

| Potassium 3-(6-bromo-9-(2-octyldodecyl)-9H-carbazole-2-yl)triolborate | 4-Iodobenzyl alcohol (initiator) | Pd₂(dba)₃•CHCl₃ / t-Bu₃P | K₃PO₄ | THF/water | Poly[9-(2-octyldodecyl)-3,6-carbazole] (3,6-PCz) nih.gov |

This table presents data for both diiodo- and dibromo-carbazole derivatives as they undergo similar Suzuki-Miyaura coupling reactions.

The Sonogashira coupling reaction is a palladium- and copper-co-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is particularly useful for introducing ethynyl (B1212043) groups onto the 3,6-positions of the carbazole core, leading to the formation of ethynyl-bridged architectures. These structures are of interest for their rigid, linear geometries and extended π-conjugation, which are desirable properties for molecular wires and nonlinear optical materials. ub.edupreprints.org

The synthesis of such compounds typically involves the reaction of this compound with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base, such as an amine. preprints.orgorgsyn.org

Table 2: Examples of Sonogashira Coupling Reactions with 3,6-Dihalocarbazole Derivatives

| Carbazole Derivative | Alkyne | Catalyst System | Base | Solvent | Product |

| 3,6-Diiodo-9-tetradecylcarbazole | 1-Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | THF | 3,6-Bis(trimethylsilylethynyl)-9-tetradecylcarbazole orgsyn.org |

| 3,6-Dibromo-9-hexyl-9H-carbazole | (E)-1-(4-Ethynylphenyl)-2-(4-pyridyl)ethylene | Not specified | Not specified | Not specified | 9-Hexyl-3,6-bis[4-(2-pyridin-4-ylvinyl)phenylethynyl]-9H-carbazole acs.org |

| 3,6-Dibromo-9-hexyl-9H-carbazole | (4-Ethynylphenyl)(4-pyridyl)acetylene | Not specified | Not specified | Not specified | 9-Hexyl-3,6-bis[4-(pyridin-4-ylethynyl)phenylethynyl]-9H-carbazole acs.org |

| 2,7-Dibromo-9H-carbazole | 4-Ethynylpyridine hydrochloride | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Toluene | 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole preprints.org |

This table includes data for both diiodo- and dibromo-carbazole derivatives to illustrate the scope of the Sonogashira coupling.

The Heck coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. lew.ro This reaction allows for the introduction of vinylic substituents at the 3 and 6 positions of the carbazole ring system. The resulting vinyl-substituted carbazoles can serve as monomers for polymerization or as building blocks for more complex conjugated systems.

A notable application of the Heck coupling with dihalocarbazoles is in the synthesis of branched polyarylenevinylenes. lew.ro For example, the self-Heck polycondensation of 3,6-diiodo-N-vinylcarbazole, catalyzed by palladium acetate (B1210297), yields a branched polymer with trisubstituted carbazole nuclei. lew.ro The reactivity in Heck couplings is generally higher for iodo derivatives compared to their bromo counterparts. lew.ro

Table 3: Example of Heck Coupling with a 3,6-Dihalocarbazole Derivative

| Carbazole Derivative | Coupling Partner | Catalyst | Base | Solvent | Product |

| 3,6-Dibromo-9-phenyl-9H-carbazole | 4-Vinyl pyridine | Palladium acetate / Tri-o-tolylphosphine | Triethylamine | Toluene | 3,6-Bis(2-(pyridin-4-yl)vinyl)-9-phenyl-9H-carbazole acs.org |

This table presents data for a dibromo-carbazole derivative as a representative example of Heck coupling.

Copper-catalyzed cross-coupling reactions, particularly for the formation of carbon-heteroatom bonds, have re-emerged as a cost-effective and efficient alternative to palladium-catalyzed methods. nih.govsioc-journal.cn The Ullmann condensation is a classic example of a copper-promoted reaction that is highly relevant to the chemistry of this compound.

The Ullmann-type C-N coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine, alcohol, or thiol, catalyzed by copper. semanticscholar.org This reaction is particularly significant for the synthesis of carbazole-based polymers. The self-condensation of this compound via an Ullmann coupling reaction is a key method for producing branched polycarbazoles. lew.ro

This polymerization is typically carried out using copper powder as the catalyst in the presence of a base like potassium hydroxide (KOH) and a phase-transfer agent such as 18-crown-6. lew.ro The resulting branched polymers contain trisubstituted carbazole units linked at the 3, 6, and N-positions and are soluble in organic solvents, making them suitable for various applications in optoelectronics. lew.ro

Table 4: Example of Ullmann-Type C-N Coupling for Polymerization

| Monomer | Catalyst System | Base | Phase-Transfer Agent | Solvent | Product |

| This compound | Copper powder | KOH | 18-crown-6 | Decaline | Branched N-carbazolyl 3,6-diyl polymer lew.ro |

Copper-Catalyzed Carbon-Heteroatom Coupling Reactions

Cyanation via Metal-Mediated Substitution (e.g., CuCN)

The conversion of the iodo groups in this compound to cyano functionalities is a key transformation for accessing dicyanocarbazole derivatives, which are important precursors for dyes, pharmaceuticals, and optoelectronic materials. This is typically achieved through a metal-mediated substitution reaction, most commonly the Rosenmund-von Braun reaction, utilizing copper(I) cyanide (CuCN).

The reaction involves the nucleophilic substitution of the iodide ions by cyanide ions, facilitated by the copper salt. The diiodo derivative is expected to demonstrate higher reactivity compared to its dibromo counterpart due to the lower bond dissociation energy of the C-I bond versus the C-Br bond. The process is generally carried out in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (B7775990) (NMP), at elevated temperatures. ijtrd.comthieme-connect.dersc.org The product of this reaction is 3,6-dicyano-9H-carbazole. In some procedures, a subsequent workup with an aqueous solution of a cyanide salt like potassium cyanide (KCN) is employed to break down copper-containing complexes and improve the isolation of the pure dinitrile product. ijtrd.com

Table 1: Typical Reaction Conditions for Cyanation of Dihalocarbazoles

| Parameter | Condition | Source(s) |

|---|---|---|

| Reactant | This compound | |

| Reagent | Copper(I) Cyanide (CuCN) | ijtrd.comrsc.org |

| Solvent | Dimethylformamide (DMF) | ijtrd.comrsc.org |

| Temperature | 140°C to Reflux | ijtrd.comrsc.org |

| Product | 3,6-Dicyano-9H-carbazole | |

Nickel-Catalyzed Phosphonation Reactions (Analogy to Dibromocarbazoles)

Phosphonated carbazole derivatives are of interest for creating materials with applications in flame retardants, organic light-emitting diodes (OLEDs), and as ligands in catalysis. The introduction of phosphonate (B1237965) groups onto the carbazole scaffold can be achieved via transition metal-catalyzed cross-coupling reactions. While palladium catalysis is common, nickel-based systems have emerged as a powerful and more economical alternative for forming carbon-phosphorus (C-P) bonds. organic-chemistry.orgrsc.org

Direct literature on the nickel-catalyzed phosphonation of this compound is not extensive; however, the reaction can be readily inferred by analogy to the well-established coupling of other aryl halides, including dibromocarbazoles. organic-chemistry.org Nickel catalysts, often in a low-valent state, can effectively couple aryl halides with phosphonating agents like dialkyl phosphites (H-P(O)(OR)₂) or secondary phosphine oxides (H-P(O)R₂). organic-chemistry.orgrsc.org These reactions typically require a nickel salt (e.g., NiCl₂, Ni(acac)₂) and often a ligand, such as a bipyridine or an N-heterocyclic carbene (NHC), to facilitate the catalytic cycle. rsc.org The higher reactivity of the C-I bond in this compound suggests that it would be an excellent substrate for this transformation, potentially allowing for milder reaction conditions compared to aryl bromides or chlorides. nih.govnih.gov

Table 2: Proposed Reaction System for Nickel-Catalyzed Phosphonation

| Component | Example | Purpose / Rationale | Source(s) |

|---|---|---|---|

| Substrate | This compound | Aryl halide coupling partner | - |

| Reagent | Dialkyl phosphite (B83602) | Source of the phosphonate group | organic-chemistry.org |

| Catalyst | NiCl₂ or Ni(COD)₂ | Active metal center for C-P coupling | rsc.orgchemrxiv.org |

| Ligand | 2,2'-Bipyridine | Stabilizes catalyst, promotes reductive elimination | rsc.org |

| Base | DABCO or NaH | Deprotonates the phosphite reagent | rsc.org |

| Solvent | DMF or THF | Aprotic solvent to facilitate the reaction | rsc.org |

Site-Selective C-H Functionalization Approaches Facilitated by Halogenation

The presence of halogen atoms on an aromatic ring can profoundly influence the regioselectivity of subsequent C-H functionalization reactions. chim.it In this compound, the iodine atoms serve as both steric and electronic modulators for directing further substitutions onto the remaining C-H bonds (positions 1, 2, 4, 8). Transition metal-catalyzed C-H activation provides a powerful strategy for installing new functional groups without pre-functionalizing the substrate. chim.itrsc.org

Achieving site-selectivity is a primary challenge in C-H activation chemistry. nih.govnih.gov This is often overcome by using a directing group, typically attached to the N-9 position of the carbazole. chim.itresearchgate.net This directing group chelates to the metal catalyst, bringing it into close proximity to a specific C-H bond, usually at the ortho-position (C-1 or C-8). The bulky iodine atoms at the C-3 and C-6 positions can enhance this site-selectivity. They sterically hinder the catalyst's approach to the C-2 and C-4 positions, thereby favoring functionalization at the less-hindered C-1 and C-8 sites. This steric blocking effect makes the halogenated carbazole a more predictable substrate for regioselective C-H functionalization compared to the parent 9H-carbazole. For example, in a rhodium-catalyzed C-H alkylation of an N-pyridylcarbazole, the presence of substituents at the 3 and 6 positions would be expected to strongly favor alkylation at the C-1 and C-8 positions. researchgate.net

Table 3: Influence of Halogenation on Site-Selectivity of C-H Functionalization

| Position | Reactivity without Halogens (C3/C6) | Reactivity with Iodine at C3/C6 | Rationale for Change | Source(s) |

|---|---|---|---|---|

| C-1 / C-8 | Accessible via N-9 directing group | Highly favored | Steric hindrance at C-2/C-4 by iodine increases relative reactivity at C-1/C-8. | chim.itresearchgate.net |

| C-2 / C-7 | Accessible, potential for mixtures | Disfavored / Blocked | Significant steric hindrance from adjacent iodine atoms. | chim.it |

| C-4 / C-5 | Accessible | Disfavored / Blocked | Electronic deactivation and steric hindrance from iodine atoms. | chim.it |

Applications in Organic Electronic and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

The versatility of 3,6-Diiodo-9H-carbazole as a precursor has led to the development of several classes of materials crucial for OLED technology.

Carbazole (B46965) moieties are fundamental components in hole-transporting materials (HTMs) due to their electron-rich nature and charge-carrying capabilities. nih.gov this compound is a key intermediate for creating advanced HTMs. nih.gov Through reactions like the Suzuki coupling, the iodine atoms can be replaced with various aryl groups to extend the π-conjugation and optimize the material's highest occupied molecular orbital (HOMO) energy level for efficient hole injection and transport.

For instance, polymeric HTMs have been synthesized starting from this compound. In one study, it was converted into monomers containing phenyl, naphthalene, and biphenyl (B1667301) groups via a Suzuki coupling reaction. tandfonline.com These monomers were then polymerized to create polyethers. An OLED device using the polymer with 3,6-di(4-biphenyl)carbazolyl moieties as the hole-transporting layer (HTL) demonstrated a maximum photometric efficiency of approximately 2.3 cd/A and a brightness exceeding 2630 cd/m², with tris(8-hydroxyquinolinato)aluminium (Alq₃) as the emitter. tandfonline.com

Table 1: Performance of an OLED Device Using a Hole-Transporting Polymer Derived from this compound

| Hole-Transporting Layer | Emitter | Max. Photometric Efficiency (cd/A) | Max. Brightness (cd/m²) |

| Polymer with 3,6-di(4-biphenyl)carbazolyl units | Alq₃ | ~2.3 | >2630 |

In PhOLEDs, host materials play a critical role in dispersing the phosphorescent emitters, preventing quenching effects, and facilitating charge transport to achieve high efficiency. mdpi.com Carbazole derivatives are widely used as hosts due to their high triplet energy, which is necessary to confine triplet excitons on the guest emitter molecules. nih.govacs.org

This compound and its N-alkylated or N-arylated versions are common starting points for synthesizing these host materials. nih.gov By attaching electron-withdrawing or other functional groups to the 3 and 6 positions, developers can create bipolar host materials capable of transporting both holes and electrons, leading to a more balanced charge injection and a wider recombination zone within the emitting layer.

For example, pyridinyl-carbazole based host materials have been synthesized using a 3-iodo-9H-carbazole derivative, which itself is prepared from 9H-carbazole. nih.gov These hosts, when used in PhOLEDs, have demonstrated high thermal stability and performance. A blue PhOLED using one such host (H2) with the emitter FIrpic achieved a power efficiency of 24.9 lm/W and an external quantum efficiency (EQE) of 10.3%. nih.gov A green PhOLED with the same host and the emitter Ir(ppy)₃ reached a power efficiency of 34.1 lm/W and an EQE of 9.4%. nih.gov

Table 2: Performance of PhOLEDs with Host Materials Synthesized from Carbazole Precursors

| Host Material | Emitter (Dopant) | Device Color | Power Efficiency (lm/W) | Current Efficiency (cd/A) | External Quantum Efficiency (%) |

| H2 | FIrpic (15 wt.%) | Blue | 24.9 | 23.9 | 10.3 |

| H2 | Ir(ppy)₃ (10 wt.%) | Green | 34.1 | 33.9 | 9.4 |

TADF emitters represent a highly efficient class of materials for OLEDs that can harvest both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. frontiersin.org These materials are typically designed with a donor-acceptor (D-A) structure to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) states (ΔEST). The carbazole group is one of the most popular electron donors used in TADF emitters. frontiersin.org

Starting from 3,6-dihalogenated carbazoles, such as the diiodo or dibromo versions, researchers can synthesize TADF emitters through amination reactions like the Ullmann or Buchwald-Hartwig reactions. nih.gov This allows for the attachment of acceptor moieties to the carbazole donor core. The steric hindrance between the donor and acceptor units is a crucial factor in achieving a small ΔEST. rsc.org

In one comparative study, two carbazole-based TADF emitters were developed. rsc.org The device incorporating the emitter DCZ-TTR, which featured two mutually restricted carbazole groups to increase steric hindrance, showed significantly higher efficiencies than the emitter with a single free-rotation carbazole. The DCZ-TTR-based device achieved a maximum EQE of 20.1%, a power efficiency of 58.5 lm W⁻¹, and a current efficiency of 59.6 cd A⁻¹. rsc.org

Table 3: Performance Comparison of TADF-OLEDs with Different Emitters

| TADF Emitter | Max. EQE (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) |

| CZ-TTR | 14.4 | 32.9 | 32.5 |

| DCZ-TTR | 20.1 | 58.5 | 59.6 |

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The tunable electronic properties of carbazole derivatives also make them highly suitable for solar cell applications, where they function as light-absorbing and charge-donating components.

In bulk heterojunction (BHJ) organic solar cells, an electron-donating material is blended with an electron-accepting material to form the active layer where light is absorbed and charges are separated. Carbazole-based polymers are often used as the donor material due to their favorable HOMO levels and hole-transporting characteristics. researchgate.net

The synthesis of these donor polymers frequently begins with the halogenation of the carbazole core at the 3 and 6 positions, followed by polymerization reactions. For example, a carbazole-based electron donor polymer, CN-PICTAN, was synthesized for BHJ applications. researchgate.net While this specific synthesis started from 9-hexyl-9H-carbazole, the general strategy of functionalizing the 3,6-positions is common and highlights the importance of precursors like 3,6-diiodo- and 3,6-dibromo-9H-carbazole in developing novel donor materials for organic photovoltaics. researchgate.netdergipark.org.tr

In DSSCs, a monolayer of sensitizer (B1316253) dye molecules is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The dye absorbs sunlight, leading to charge separation at the dye-semiconductor interface. Carbazole derivatives are widely explored as sensitizers in donor-π-acceptor (D-π-A) configurations. dergipark.org.tr

3,6-dihalogenated carbazoles are versatile starting materials for these sensitizers. dergipark.org.trdergipark.org.tr Through Suzuki-Miyaura cross-coupling reactions, π-conjugated bridges and acceptor groups can be attached to the 3 and 6 positions of the carbazole donor. dergipark.org.trdergipark.org.tr For example, a D-π-A sensitizer (C3) was synthesized starting from 3,6-dibromo-9H-carbazole, which was first alkylated and then coupled with 2,4-difluorophenyl boronic acid. dergipark.org.tr Another study synthesized a sensitizer by coupling 3,6-dibromo-9-octyl-9H-carbazole with fluorene-2-boronic acid. dergipark.org.tr A TiO₂-based DSSC fabricated using this fluorene-carbazole dye showed efficiencies in the range of 0.253–5.572%, with open-circuit voltages (Voc) between 0.28–0.63 V. dergipark.org.tr

Table 4: Photovoltaic Parameters of a DSSC with a Sensitizer Derived from a 3,6-Dihalogenated Carbazole Precursor

| Sensitizer | Efficiency Range (%) | Open-Circuit Voltage (Voc) Range (V) |

| 3,6-di(9H-fluorene-2-yl)-9-octyl-9H-carbazole | 0.253 - 5.572 | 0.28 - 0.63 |

Influence of Iodine Substituents on Charge Transfer and Injection

The substitution of hydrogen with iodine atoms at the 3 and 6 positions of the carbazole core significantly modulates the molecule's electronic properties, which in turn affects charge transfer and injection in organic electronic devices. This influence is largely attributed to the "heavy atom effect."

The presence of heavy iodine atoms enhances spin-orbit coupling. This phenomenon facilitates intersystem crossing (ISC), the transition between singlet and triplet excited states. While this can be advantageous in applications like phosphorescent organic light-emitting diodes (OLEDs), it also plays a critical role in charge transfer dynamics. The enhanced spin-orbit coupling can influence the rate of charge recombination and dissociation processes, which are fundamental to the performance of devices like solar cells and transistors.

Furthermore, the iodine atoms, being electron-withdrawing, can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the carbazole molecule. This modification of the frontier orbitals is crucial for efficient charge injection from electrodes and for creating favorable energy level alignment at the interfaces between different layers in a multilayer organic device. Proper energy level alignment minimizes the energy barrier for charge injection and transport, leading to improved device efficiency.

Organic Thin-Film Transistors (OTFTs)

Carbazole derivatives are extensively investigated as the active semiconductor layer in organic thin-film transistors (OTFTs), primarily for their excellent hole-transporting (p-type) characteristics. mdpi.comresearchgate.netdergipark.org.tr While specific performance data for OTFTs using exclusively this compound as the active layer is not extensively detailed in readily available literature, the performance of related carbazole-based materials provides significant insights into its potential.

Ladder-type and fused carbazole derivatives have demonstrated considerable promise as stable and efficient semiconductors in OTFTs. ub.eduacs.org These materials exhibit charge carrier mobilities that are influenced by factors such as molecular structure, intermolecular packing, and the interface with the dielectric layer. ub.eduacs.org For instance, studies on diindolo[3,2-b:2′,3′-h]carbazole derivatives, which feature an extended carbazole core, have shown that tuning the alkyl chain substituents can result in hole mobilities ranging from 10⁻⁶ to 10⁻³ cm² V⁻¹ s⁻¹. ub.eduacs.org

The performance of these carbazole-based OTFTs is summarized in the table below, highlighting the impact of molecular design and device engineering.

| Semiconductor Core | Substituent | Dielectric Surface Treatment | Hole Mobility (μh,max) (cm² V⁻¹ s⁻¹) | On/Off Ratio | Ref |

| Diindolo[3,2-b:2′,3′-h]carbazole | N-butyl | Octadecyltrichlorosilane (OTS) | 1.1 x 10⁻³ | >10⁶ | acs.org |

| Diindolo[3,2-b:2′,3′-h]carbazole | N-butyl | Polystyrene (PS) | 6.7 x 10⁻⁴ | >10⁶ | acs.org |

| Diindolo[3,2-b:2′,3′-h]carbazole | N-hexyl | Polystyrene (PS) | 1.1 x 10⁻³ | >10⁶ | ub.edu |

| Diindolo[3,2-b:2′,3′-h]carbazole | N-octyl | Polystyrene (PS) | 1.2 x 10⁻⁴ | >10⁶ | ub.edu |

The effective π-π stacking, with distances as short as 3.27 Å, is crucial for efficient charge transport in these materials. ub.eduacs.org The planar structure of the this compound core is conducive to such favorable packing, suggesting its potential as a p-type semiconductor in OTFTs. The iodine atoms serve as reactive sites for further chemical modifications, such as Suzuki or Ullmann coupling reactions, enabling the synthesis of more complex, π-conjugated systems with tailored properties for high-performance OTFTs.

Application in Photoconductors and Sensors

The inherent photophysical and electronic properties of the carbazole framework make it an excellent candidate for applications in photoconductors and chemical sensors. Carbazole derivatives are noted for their elevated photoconductivity, a property that was famously established with poly(N-vinylcarbazole) (PVK), the first-ever photoconductive polymer. mdpi.commdpi.com This characteristic is fundamental for devices that convert light into electrical signals.

In the realm of chemical sensing, carbazole-based compounds have been successfully developed as fluorescent and colorimetric sensors for a variety of analytes, including metal ions and anions. nih.govclockss.orgnih.govnih.gov The carbazole unit acts as a fluorophore, and its emission properties can be modulated by interactions with specific analytes. The design of these sensors often involves functionalizing the carbazole core with specific receptor units that can selectively bind to the target analyte.

For example, this compound itself has been noted for its potential use as a fluorescent probe for the detection of amines. The interaction with amines can lead to a detectable change in the fluorescence signal. Furthermore, carbazole derivatives have been engineered into sophisticated sensors for various ions:

Anion Sensing : By incorporating hydrogen bond donors, carbazole-based receptors can selectively bind and signal the presence of anions like fluoride (B91410) and chloride through changes in their UV-vis absorption or fluorescence spectra. nih.govnih.gov Introducing electron-withdrawing groups at the 3 and 6 positions can enhance the acidity and binding affinity of these sensors. nih.gov

Cation Sensing : Novel carbazole-based fluorescent sensors have been synthesized for the selective detection of metal ions such as Cu²⁺ and Zn²⁺. clockss.orgmdpi.com Binding of the metal ion to a receptor site linked to the carbazole fluorophore often results in fluorescence quenching or enhancement, allowing for sensitive detection. clockss.org A phenyl-carbazole-based sensor, for instance, demonstrated an ultra-low detection limit of 1.1 x 10⁻⁹ mol·L⁻¹ for Cu²⁺. nih.gov

The versatility of the carbazole structure, enhanced by functionalization at the 3 and 6 positions with iodine, provides a robust platform for developing highly sensitive and selective photoconductive materials and chemical sensors.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) has emerged as a powerful computational method to predict and analyze the properties of molecular systems with a favorable balance between accuracy and computational cost. For 3,6-Diiodo-9H-carbazole and its derivatives, DFT calculations provide deep insights into their electronic structure, spectroscopic behavior, and geometric conformations.

Prediction and Analysis of Electronic Structure (HOMO-LUMO Levels, Band Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that influences the material's conductivity and its potential applications in electronic devices.

While specific HOMO-LUMO energy values for the parent this compound are not extensively tabulated in the available literature, studies on closely related derivatives provide valuable insights. Theoretical calculations on various carbazole (B46965) derivatives have shown that the introduction of substituents significantly modulates the energy levels of these frontier orbitals. For instance, the presence of electron-donating or electron-withdrawing groups can raise or lower the HOMO and LUMO levels, thereby tuning the band gap. In the case of 3,6-diiodo substitution, the heavy iodine atoms are expected to influence the electronic structure through both inductive and resonance effects, as well as through spin-orbit coupling.

| Compound | Methodology | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|---|

| Carbazole-H | B3LYP-D3/6-311+G(2d,p) | -5.58 | -0.89 | 4.69 |

| Carbazole-OH | B3LYP-D3/6-311+G(2d,p) | -5.45 | -0.98 | 4.47 |

| Carbazole-SH | B3LYP-D3/6-311+G(2d,p) | -5.52 | -1.45 | 4.07 |

| Carbazole-CH3 | B3LYP-D3/6-311+G(2d,p) | -5.41 | -0.82 | 4.59 |

Note: The data in this table is for illustrative purposes based on calculations of different substituted carbazoles and not specifically for this compound. The actual values for the target compound would require specific theoretical calculations.

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Relativistic Effects of Iodine)

Computational methods have proven to be highly effective in predicting Nuclear Magnetic Resonance (NMR) spectroscopic parameters. For molecules containing heavy elements like iodine, it is crucial to account for relativistic effects to achieve good agreement between theoretical predictions and experimental data.

In a detailed study of 3,6-diiodo-9-ethyl-9H-carbazole, DFT calculations were employed to predict the ¹³C NMR chemical shifts. researchgate.net Initial non-relativistic calculations showed significant deviations from the experimental values, particularly for the carbons directly bonded to the iodine atoms (C3 and C6). However, when relativistic effects were incorporated using the Zeroth-Order Regular Approximation (ZORA), the agreement with experimental data improved dramatically. For instance, the initial deviation of 44.3 ppm for the chemical shifts of C3 and C6 was reduced to a mere 4.25 ppm after considering relativistic effects. researchgate.net This highlights the profound influence of the heavy iodine atoms on the electronic environment of the neighboring carbon nuclei.

A similar study on 9-benzyl-3,6-diiodo-9H-carbazole also underscored the importance of relativistic calculations for accurate prediction of ¹³C NMR chemical shifts. These theoretical investigations provide a powerful tool for the structural elucidation and characterization of such halogenated carbazole derivatives.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (Non-relativistic) | Calculated δ (ppm) (Relativistic - ZORA) |

|---|---|---|---|

| C1 | 125.8 | 128.1 | 126.5 |

| C2 | 130.5 | 133.2 | 131.1 |

| C3 | 92.1 | 136.4 | 96.4 |

| C4 | 139.8 | 142.5 | 140.7 |

| C10 | 110.9 | 113.5 | 111.8 |

| C11 | 123.2 | 125.8 | 124.1 |

Data adapted from a study on 3,6-diiodo-9-ethyl-9H-carbazole. researchgate.net

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of a molecule is fundamental to its properties and function. X-ray crystallographic studies of this compound have revealed that the tricyclic aromatic ring system is essentially planar. nih.gov The C-I bonds are nearly coplanar with their respective benzene (B151609) rings.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Assembly

While DFT calculations are excellent for studying the properties of individual molecules, molecular dynamics (MD) simulations offer a powerful approach to investigate the collective behavior of molecules and their self-assembly into larger structures. MD simulations can provide insights into the intermolecular forces that govern the packing of molecules in the solid state and their aggregation behavior in solution.

To date, there is a notable absence of specific molecular dynamics simulation studies in the scientific literature focused on this compound. Such studies would be highly valuable for understanding the role of intermolecular interactions, such as halogen bonding and π-π stacking, in the solid-state packing and self-assembly of this compound. Given the presence of two iodine atoms, halogen bonding is expected to play a significant role in directing the crystal packing. Future MD simulations could provide a detailed atomistic picture of these interactions and their influence on the material's bulk properties. These computational experiments would be instrumental in the rational design of new materials based on the this compound scaffold with tailored solid-state properties.

Supramolecular Chemistry and Advanced Materials Assembly

Self-Assembly Principles and Directives

The self-assembly of 3,6-Diiodo-9H-carbazole in the solid state is a process governed by a range of specific and directional non-covalent interactions. These forces cooperatively guide the individual molecules to arrange themselves into a stable, ordered crystalline lattice.

The crystal structure of this compound is primarily stabilized by a combination of halogen bonding and π–π stacking interactions. nih.govnih.gov The tricyclic aromatic system of the molecule is noted to be essentially planar, which is a crucial feature for facilitating effective intermolecular π-orbital overlap. researchgate.netnih.govnih.gov Analysis of the crystal structure reveals the absence of classical hydrogen bonds, indicating that other non-covalent forces are the dominant directives in its self-assembly. researchgate.netnih.govnih.gov

In a closely related derivative, tert-butyl 3,6-diiodocarbazole-9-carboxylate, detailed crystallographic studies have identified both Type I and Type II intermolecular iodine-iodine (I···I) interactions. nih.govnih.gov These halogen bonds represent a key directional force in the crystal packing. The study identified a Type I interaction with an I···I distance of 3.6630 Å and a Type II interaction with a distance of 3.8332 Å. nih.gov Alongside these halogen contacts, intermolecular π–π interactions between the carbazole (B46965) rings play a significant role in the supramolecular architecture. nih.govnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₇I₂N | nih.gov |

| Molar Mass | 418.99 g/mol | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | researchgate.net |

| a (Å) | 11.8823 (14) | nih.gov |

| b (Å) | 7.8835 (9) | nih.gov |

| c (Å) | 24.835 (3) | nih.gov |

| Volume (ų) | 2326.4 (5) | nih.gov |

The interplay of the non-covalent interactions described above directs the self-assembly of diiodocarbazole molecules into highly ordered, multi-dimensional structures. The π–π stacking interactions between the planar carbazole cores lead to the formation of "supramolecular pillars" that propagate through the crystal lattice. nih.gov

These pillars are further organized and held together by the directional I···I halogen bonds. nih.gov This assembly mechanism, where molecules first stack into one-dimensional columns that are subsequently interlinked, results in a robust and well-defined three-dimensional architecture. This hierarchical self-assembly process, driven by a synergy of π-stacking and halogen bonding, is fundamental to the crystal engineering of halogenated aromatic compounds.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Complexes

The 3,6-disubstituted carbazole scaffold is a highly versatile component for constructing complex coordination-based materials, including Metal-Organic Frameworks (MOFs) and luminescent complexes. This compound serves both as a key precursor to essential organic linkers and as a potential component for tuning the photophysical properties of the final material.

While not typically used directly as a linker, this compound is a critical precursor for synthesizing ligands widely employed in MOF construction. The iodine atoms serve as reactive sites for chemical modification. A common synthetic route involves the conversion of the iodo or bromo groups at the 3 and 6 positions into nitrile functionalities, which are then hydrolyzed to form 9H-carbazole-3,6-dicarboxylic acid (H₂cdc). osti.gov

This dicarboxylate derivative is an excellent organic linker for MOF synthesis due to its rigidity, linearity, and the divergent orientation of its carboxylate groups, which can effectively coordinate with metal-ion clusters to build porous frameworks. smolecule.com The carbazole-3,6-dicarboxylate ligand has been successfully used to construct a variety of MOFs, demonstrating its utility in creating materials with potential applications in gas storage and separation. researchgate.net

The carbazole unit is an effective chromophore and is frequently incorporated into ligands to act as an "antenna" for sensitizing the luminescence of metal ions, particularly d¹⁰ metals and lanthanides. nih.govmdpi.com The inclusion of heavy atoms like iodine in the ligand structure has a profound influence on the photophysical properties of the resulting coordination complexes. st-andrews.ac.uk

The presence of the two iodine atoms in this compound introduces a significant "heavy-atom effect." st-andrews.ac.ukmdpi.com This effect enhances spin-orbit coupling, which facilitates the typically forbidden process of intersystem crossing from a singlet excited state to a triplet excited state. researchgate.net By promoting the population of triplet states, this effect can be harnessed to design complexes that exhibit strong phosphorescence or thermally activated delayed fluorescence (TADF). mdpi.comsciengine.com Therefore, the this compound scaffold is a promising building block for creating luminescent coordination complexes with tailored emissive properties for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies in Research

X-ray Diffraction (XRD) and X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For 3,6-Diiodo-9H-carbazole, single-crystal X-ray diffraction analysis provides unambiguous proof of its molecular structure and packing in the crystal lattice.

Detailed crystallographic studies have revealed that this compound crystallizes in an orthorhombic system with the space group Pbca. researchgate.netresearchgate.net The tricyclic carbazole (B46965) ring system is essentially planar, a critical feature for materials intended for applications in organic electronics, as it facilitates π-orbital overlap and charge transport. researchgate.netresearchgate.net The planarity is confirmed by a small root-mean-square (r.m.s.) deviation of 0.0272 Å. researchgate.netresearchgate.net The two iodine atoms are found to be only marginally out of this plane. researchgate.netresearchgate.net The analysis also shows no classical hydrogen bonds are observed in the crystal structure. researchgate.netresearchgate.net Colorless crystals suitable for analysis have been obtained by the slow evaporation of a solution in chloroform. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₇I₂N |

| Formula Weight | 418.99 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.8823 (14) |

| b (Å) | 7.8835 (9) |

| c (Å) | 24.835 (3) |

| Volume (ų) | 2326.4 (5) |

| Z | 8 |

| Temperature (K) | 293 |

| Calculated Density (Mg m⁻³) | 2.392 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) shows distinct signals corresponding to the aromatic protons. researchgate.net The proton on the nitrogen atom (N-H) typically appears as a broad singlet. researchgate.net The protons on the carbazole skeleton appear at specific chemical shifts, and their coupling patterns provide evidence for the 3,6-disubstitution pattern. researchgate.net

| Nucleus | Position | Chemical Shift (ppm) |

|---|---|---|

| ¹H | H-1, H-8 | 7.20 (d) |

| H-2, H-7 | 7.67 (dd) | |

| H-4, H-5 | 8.30 (d) | |

| N-H | 8.07 (s) | |

| ¹³C | C-3, C-6 | 82.4 |

| C-4, C-5 | 134.7 | |

| C-2, C-7 | 129.2 | |

| C-1, C-8 | 112.6 | |

| C-4a, C-4b | 123.4 | |

| C-8a, C-9a | 138.4 |

UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Visible absorption and fluorescence spectroscopy are used to investigate the electronic properties of this compound. The absorption spectrum reveals the wavelengths of light the molecule absorbs, which correspond to electronic transitions from the ground state to excited states (e.g., π-π* transitions). The fluorescence spectrum shows the wavelengths of light emitted as the molecule relaxes from an excited state back to the ground state.

Carbazole and its derivatives are known for their characteristic absorption and emission profiles. The parent 9H-carbazole exhibits absorption maxima around 293, 324, and 337 nm, with fluorescence typically observed in the UV region. The introduction of heavy iodine atoms at the 3 and 6 positions is expected to influence these properties. The heavy atom effect can lead to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra and can also affect the fluorescence quantum yield. While specific spectral data for this compound is not extensively reported, studies on related substituted carbazoles show that functionalization significantly tunes their photophysical properties.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.).

The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key vibrational modes include:

N-H Stretch : A characteristic sharp peak for the secondary amine N-H bond is expected in the region of 3400-3500 cm⁻¹. For the related 3,6-dibromo-9H-carbazole, this appears at 3421 cm⁻¹. dergipark.org.tr

Aromatic C-H Stretch : Absorption bands for the stretching of C-H bonds on the aromatic rings typically appear just above 3000 cm⁻¹. vscht.cz

Aromatic C=C Stretch : Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic carbazole core. vscht.cz

C-N Stretch : The stretching vibration of the carbon-nitrogen bond is expected in the 1200-1350 cm⁻¹ range.

C-I Stretch : The carbon-iodine bond vibration is expected to appear at lower frequencies, typically in the fingerprint region below 600 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to assess its purity. The technique ionizes the chemical compound to generate charged molecules or molecule fragments and measures their mass-to-charge ratios.

For this compound (C₁₂H₇I₂N), the expected molecular weight is approximately 419.00 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can also provide additional structural information.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₇I₂N |

| Average Molecular Weight | 419.00 g/mol |

| Monoisotopic Mass | 418.86679 Da |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability Evaluation

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are thermal analysis methods used to evaluate the thermal stability of a material. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, while DTA measures the temperature difference between a sample and an inert reference.

Catalytic and Photochemical Applications Beyond Optoelectronics

Photocatalytic Hydrogen Production Systems Incorporating Diiodocarbazole Units

The quest for sustainable energy has driven significant research into photocatalytic systems for hydrogen (H₂) generation from water. A key strategy involves using dye-sensitized semiconductors, where a photosensitizer absorbs light and transfers an electron to a catalyst, typically a platinum/titanium dioxide (Pt/TiO₂) composite, to facilitate the reduction of protons to H₂. unimib.it

Carbazole-based organic dyes have emerged as highly promising metal-free photosensitizers in this field. unimib.it Research has shown that, compared to commonly used phenothiazine (B1677639) dyes, the planar and sulphur-free structure of carbazole (B46965) derivatives leads to different molecular and supramolecular arrangements that can enhance H₂ production performance by as much as an order of magnitude. unimib.itrsc.org The carbazole unit acts as the core electron-donating moiety in donor-(π-acceptor)₂ sensitizers.

While specific studies detailing the use of 3,6-Diiodo-9H-carbazole as a direct photosensitizer are not prominent, its structural analogue, 3,6-dibromo-9H-carbazole, serves as a key starting material for the synthesis of these high-performance dyes. unimib.itmdpi.com The synthetic pathway typically involves Suzuki cross-coupling reactions to attach acceptor and spacer units to the 3 and 6 positions of the carbazole core. unimib.itdergipark.org.tr Given the similar reactivity of the carbon-iodine bond in such cross-coupling reactions, this compound represents a viable and important precursor for creating a library of carbazole-based sensitizers. The higher molar absorptivity observed in carbazole derivatives compared to phenothiazine or phenoxazine (B87303) analogues contributes to their enhanced efficiency in these systems. unimib.it

The general mechanism for these dye-sensitized systems involves the following steps:

The carbazole-based dye absorbs visible light, promoting an electron to an excited state.

The excited dye injects an electron into the conduction band of the TiO₂ semiconductor.

The electron is transferred to the platinum co-catalyst, where it reduces protons from the aqueous solution to produce hydrogen gas.

The oxidized dye is regenerated by a sacrificial electron donor in the solution, completing the photocatalytic cycle.

Mechanistic Studies of this compound in Catalytic Cycles

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its C-I bonds, which makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions, such as Suzuki-Miyaura, are fundamental for constructing more complex carbazole derivatives used in materials science. dergipark.org.trchim.it

While detailed mechanistic studies focusing specifically on this compound within a complete catalytic cycle are not extensively documented, its role as a precursor allows for the elucidation of general mechanisms pertinent to dihalogenated carbazoles. In a typical palladium-catalyzed Suzuki coupling, the catalytic cycle involves:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is often the rate-determining step and is highly efficient for C-I bonds. This forms a Pd(II)-carbazole intermediate.

Transmetalation : A base activates an organoboron compound (e.g., a boronic acid), which then transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination : The two organic groups on the palladium center (the carbazole and the newly transferred group) couple and are eliminated from the metal, forming the new C-C bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.

The C-H bonds of the carbazole skeleton can also participate in catalytic cycles through C-H activation/functionalization, which provides alternative pathways to modify the carbazole core. chim.it For instance, rhodium-catalyzed oxidative cross-coupling reactions can proceed via a rhodacyclic intermediate stabilized by coordination to the carbazole nitrogen. chim.it Although these studies often use the parent carbazole or N-substituted derivatives, the principles are broadly applicable to functionalized carbazoles like the 3,6-diiodo variant.

Room-Temperature Phosphorescence (RTP) Systems

Room-temperature phosphorescence (RTP) is a photoluminescent phenomenon where a material continues to emit light for a noticeable duration after the excitation source is removed. This property is highly desirable for applications in sensing, bioimaging, and anti-counterfeiting. uef.fi The generation of RTP in purely organic molecules is challenging because the spin-forbidden transition from the excited triplet state (T₁) to the singlet ground state (S₀) is inefficient and prone to quenching by molecular motion and oxygen. uef.fi

The incorporation of heavy atoms, such as bromine or iodine, into an organic molecule is a key strategy to enhance phosphorescence. This is known as the "heavy-atom effect," where the large nucleus of the heavy atom promotes spin-orbit coupling. nih.gov This enhanced coupling facilitates the normally forbidden process of intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁), as well as the phosphorescent decay from T₁ to S₀. nih.gov

In carbazole-based systems, halogenation has been shown to be highly effective at inducing RTP. The presence of iodine atoms at the 3 and 6 positions of the carbazole core in this compound would be expected to significantly enhance ISC rates and phosphorescence quantum yields. Studies on similar halogenated carbazoles demonstrate this principle clearly. For example, substituting bromine atoms onto the carbazole core can increase the ISC rate by orders of magnitude compared to the non-halogenated parent molecule. aps.org The effect is even more pronounced with iodine, which is a heavier atom. nih.gov

Research on brominated 9-phenylcarbazole (B72232) derivatives provides insight into the spatial influence of the heavy atom. The efficiency of the heavy-atom effect increases dramatically as the halogen is moved closer to the core carbazole moiety, with direct substitution on the carbazole ring being the most effective. aps.org This highlights the potential of this compound as a potent phosphorescent building block.

| Compound | Substitution Position | ISC Lifetime (ns) | Triplet Exciton (B1674681) Lifetime (µs) |

|---|---|---|---|

| 9-phenylcarbazole (Parent) | None | >7 | 2.7 |

| Para-Bromo Phenyl | 9-phenyl (para) | 4.9 | 0.36 |

| Meta-Bromo Phenyl | 9-phenyl (meta) | 1.9 | 0.28 |

| Ortho-Bromo Phenyl | 9-phenyl (ortho) | 0.74 | 0.22 |

| Bromo-Carbazole | Carbazole Core | 0.052 | 0.0049 |

Data adapted from studies on brominated 9-phenylcarbazole derivatives to illustrate the heavy-atom effect. aps.org The ISC and triplet exciton lifetimes show a clear trend, with substitution directly on the carbazole core having the most significant impact.

In addition to the intrinsic heavy-atom effect, achieving efficient RTP in the solid state also requires suppressing non-radiative decay pathways. This is often accomplished by creating a rigid crystalline environment that restricts molecular vibrations and protects the triplet excitons from quenchers. uef.fi Therefore, the crystal packing of this compound derivatives plays a crucial role in their final phosphorescent properties.

Q & A

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.